molecular formula C10H8ClNO2 B119344 N-(2-Chloroethyl)phthalimide CAS No. 6270-06-0

N-(2-Chloroethyl)phthalimide

Cat. No. B119344
CAS RN: 6270-06-0
M. Wt: 209.63 g/mol
InChI Key: ZPHGARLYQHMNTB-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)phthalimide” is a chemical compound with the molecular formula C10H8ClNO2 . It has an average mass of 209.629 Da and a monoisotopic mass of 209.024353 Da . It is also known by other names such as “2-(2-chloroethyl)isoindoline-1,3-dione” and "2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione" .


Synthesis Analysis

“N-(2-Chloroethyl)phthalimide” can be prepared by the reaction of potassium phthalimide and 2-chloroethyl tosylate . This synthesis method has been reported in various scientific papers .


Molecular Structure Analysis

The molecular structure of “N-(2-Chloroethyl)phthalimide” consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed in 2D or 3D models .


Chemical Reactions Analysis

“N-(2-Chloroethyl)phthalimide” may be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-naphthyridin-2(1H)ones . These compounds were evaluated for the inhibition of gastric acid secretion in vivo .


Physical And Chemical Properties Analysis

“N-(2-Chloroethyl)phthalimide” has a molecular weight of 209.63 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 209.0243562 g/mol .

Scientific Research Applications

Pharmaceutical Synthesis

N-(2-Chloroethyl)phthalimide: is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of 1-[(dialkylamino)alkyl]-1,8-naphthyridin-2(1H)-ones , which have been evaluated for their ability to inhibit gastric acid secretion in vivo . This suggests potential applications in developing treatments for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Biological Activity Studies

Research into the biological activity of N-(2-Chloroethyl)phthalimide derivatives is ongoing. These studies aim to understand the structure-activity relationships and explore the therapeutic potential of these compounds in various diseases .

properties

IUPAC Name

2-(2-chloroethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGARLYQHMNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283860
Record name 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)phthalimide

CAS RN

6270-06-0
Record name 6270-06-0
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Record name 6270-06-0
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Record name 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(2-Chloroethyl)phthalimide
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Synthesis routes and methods

Procedure details

To a suspension of 50 ml of isopropanol containing N,O-dimethylhydroxylamine hydrochloride (3.90 g, 40.0 mmol) was added dropwise 5.56 ml of triethylamine. The resulting mixture became homogeneous after 5 minutes. Thereto was added 2.45 g (10.0 mmol) of N-(bromoethyl)phthalimide and the mixture was refluxed for 29 hours. This was cooled to room temperature, then poured into 200 ml of a saturated aqueous solution of sodium bicarbonate and extracted with chloroform. The organic layer was separated and was washed with water and dried over magnesium sulfate. Chloroform was distilled off and the residue was purified by column chromatography on silica gel. Development with 30% hexane-chloroform resulted in elution of 1.37 g of N-(2-chloroethyl)-phthalimide and further development with chloroform resulted in 0.964 g (yield: 41%) of white cyrstals of N-[2-(N-methoxy-N-methylamino)ethyl]phthalimide.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.56 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most common synthetic route for N-(2-Chloroethyl)phthalimide and what factors influence its yield?

A1: The research article describes the synthesis of N-(2-Chloroethyl)phthalimide via the Gabriel reaction. [] In this reaction, potassium phthalimide reacts with 1,2-dichloroethane, typically in the presence of a catalyst like tetrabutylammonium bromide (TBBA) and a polar aprotic solvent like N,N-dimethylformamide (DMF). [] The reaction is usually carried out at elevated temperatures (around 90°C) for a specific duration (approximately 2 hours). [] The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield of N-(2-Chloroethyl)phthalimide.

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